molecular formula C5H2ClNOS B033102 2-chloro-5-isocyanatoThiophene CAS No. 76537-13-8

2-chloro-5-isocyanatoThiophene

Cat. No. B033102
CAS RN: 76537-13-8
M. Wt: 159.59 g/mol
InChI Key: ACYONAAFLZGBSL-UHFFFAOYSA-N
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Description

2-Chloro-5-isocyanatothiophene is a chemical compound with the molecular formula C5H2ClNOS and a molecular weight of 159.59 . It is also known by the synonym 5-Chloro-2-thienyl isocyanate .


Synthesis Analysis

While specific synthesis methods for 2-chloro-5-isocyanatothiophene were not found, there are related methods for synthesizing similar compounds. For instance, a method for preparing 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and then synthesizing the 2-chloro-5-nitropyridine . Another method involves adding hydrochloric acid, thiophene, and triethylamine into a reaction container, cooling to -10-0 DEG C, slowly dropping hydrogen peroxide at the temperature of -10-0 DEG C, holding the temperature for 8-12 hours, allowing for standing and layering after temperature holding, extracting a water layer with ethyl acetate for once to three times, combining with the water layer with an organic layer, rinsing with saturated saline water, and concentrating the organic layer under reduced pressure to obtain 2-chlorothiophene .


Molecular Structure Analysis

The molecular structure of 2-chloro-5-isocyanatothiophene consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a chlorine atom and at the 5-position with an isocyanate group .

Scientific Research Applications

Synthesis of Thiophene Derivatives

2-chloro-5-isocyanatoThiophene: is a key reactant in the synthesis of various thiophene derivatives. These derivatives are significant in medicinal chemistry, pharmacology, agrochemistry, and materials science . They serve as essential materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics .

Anticancer Activity

Polysubstituted thiophenes containing a 2,6-pyridine moiety have been synthesized using 2-chloro-5-isocyanatoThiophene . These compounds were screened for anticancer activity against human cancer cell lines, showing promising results compared to the reference drug doxorubicin .

Antibacterial Properties

Compounds derived from 2-chloro-5-isocyanatoThiophene have exhibited excellent to good activity against Gram-negative microorganisms such as Pseudomonas aeruginosa and Escherichia coli. They also showed lower activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

The synthesized thiophene compounds using 2-chloro-5-isocyanatoThiophene have demonstrated moderate to low antifungal activity against fungi such as Aspergillus niger and Candida albicans .

Organic Synthesis

2-chloro-5-isocyanatoThiophene: is used in organic synthesis, particularly in one-pot three-component reactions. These reactions yield thiophenes with potential applications in various fields due to their antibacterial properties .

Material Science

In material science, 2-chloro-5-isocyanatoThiophene can be utilized to develop new materials with specific electrical and optical properties. These materials can be used in the manufacturing of electronic devices .

Drug Development

Thiophene moiety is present in the structure of several known drugs used for treating major depressive disorder, type 2 diabetes, and heart disease2-chloro-5-isocyanatoThiophene plays a role in the development of these drugs .

Dielectric Analysis

Although not directly related to 2-chloro-5-isocyanatoThiophene , dielectric analysis of thiophene derivatives can provide insights into their electrical conductivity and behavior, which is crucial for their application in electronics .

properties

IUPAC Name

2-chloro-5-isocyanatothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNOS/c6-4-1-2-5(9-4)7-3-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYONAAFLZGBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-isocyanatoThiophene

CAS RN

76537-13-8
Record name 2-chloro-5-isocyanatothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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